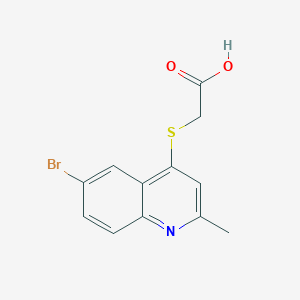
(6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid, also known as BMSAA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BMSAA is a derivative of quinoline and possesses a sulfur-containing functional group that is believed to be responsible for its bioactivity.
科学研究应用
(6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid has been shown to exhibit various therapeutic properties such as anti-inflammatory, anti-cancer, and anti-microbial activities. It has been extensively studied for its potential use in treating various diseases such as cancer, arthritis, and bacterial infections.
作用机制
The exact mechanism of action of (6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid is not fully understood. However, it is believed that the sulfur-containing functional group of the compound interacts with various cellular targets and modulates their activity. (6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid has been shown to inhibit the activity of various enzymes such as COX-2 and MMP-9, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
(6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. (6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid has also been shown to reduce the production of inflammatory cytokines and chemokines, thereby reducing inflammation. Additionally, (6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid has been shown to exhibit antibacterial activity against various bacterial strains.
实验室实验的优点和局限性
(6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It is also stable under various conditions, making it suitable for long-term storage. However, there are some limitations to its use in lab experiments. (6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid has low solubility in water, which can make it difficult to prepare solutions for experiments. Additionally, the compound has low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for research on (6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid. One area of interest is the development of more potent analogs of the compound that exhibit improved bioactivity and pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of (6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid and its potential therapeutic applications. Finally, studies are needed to determine the safety and toxicity of the compound in vivo.
Conclusion:
In conclusion, (6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound exhibits anti-inflammatory, anti-cancer, and anti-microbial activities and has been extensively studied for its potential use in treating various diseases. Further research is needed to fully understand the mechanism of action of (6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid and its potential therapeutic applications.
合成方法
(6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid can be synthesized by a multi-step process involving the reaction of quinoline with various reagents such as bromine, methyl iodide, and thiol. The final step involves the reaction of the intermediate compound with acetic acid to yield (6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid. The purity of the compound can be determined by various analytical techniques such as NMR and HPLC.
属性
IUPAC Name |
2-(6-bromo-2-methylquinolin-4-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c1-7-4-11(17-6-12(15)16)9-5-8(13)2-3-10(9)14-7/h2-5H,6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOSUQMOOFDJOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-Bromo-2-methylquinolin-4-yl)thio)acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

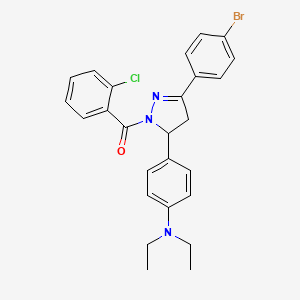

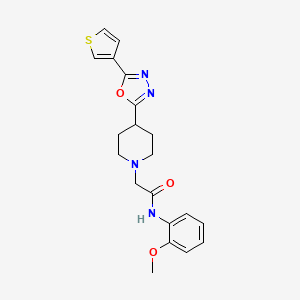
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(methylsulfonyl)benzamide](/img/structure/B2812684.png)
![Methyl 2-[(chloroacetyl)amino]-3-phenylpropanoate](/img/structure/B2812687.png)
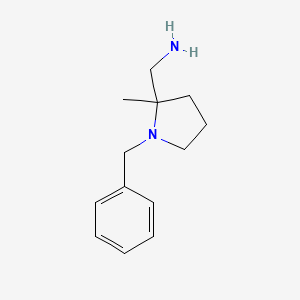
![4-Ethyl-7,7-dimethyl-5-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2812693.png)
![1-[3-(4-Methylpiperazin-1-yl)azepan-1-yl]prop-2-en-1-one](/img/structure/B2812694.png)
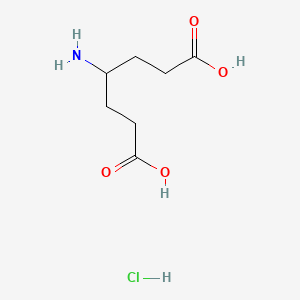
![4-[(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]morpholine](/img/structure/B2812696.png)

![4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}morpholine](/img/structure/B2812700.png)
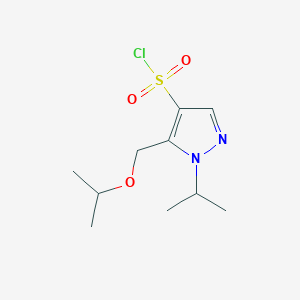
![1,3,6-trimethyl-5-(phenethylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2812702.png)